molecular formula C9H13NO B13115695 (2-Amino-3-ethylphenyl)methanol

(2-Amino-3-ethylphenyl)methanol

Cat. No.: B13115695
M. Wt: 151.21 g/mol
InChI Key: GTXRRCNREJBIBH-UHFFFAOYSA-N
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Description

(2-Amino-3-ethylphenyl)methanol is an organic compound with the molecular formula C9H13NO It consists of a benzene ring substituted with an amino group at the second position, an ethyl group at the third position, and a hydroxymethyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-3-ethylphenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, (2-Nitro-3-ethylphenyl)methanol, using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. Another method involves the direct amination of 3-ethylbenzaldehyde followed by reduction of the resulting imine.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes using catalytic hydrogenation. The choice of catalyst and reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-3-ethylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: (2-Amino-3-ethylphenyl)aldehyde or (2-Amino-3-ethylbenzoic acid).

    Reduction: (2-Amino-3-ethylphenyl)methane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(2-Amino-3-ethylphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of (2-Amino-3-ethylphenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxymethyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-Amino-3-methylphenyl)methanol: Similar structure but with a methyl group instead of an ethyl group.

    (2-Amino-3-ethylphenol): Similar structure but with a hydroxyl group instead of a hydroxymethyl group.

Uniqueness

(2-Amino-3-ethylphenyl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the benzene ring

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

(2-amino-3-ethylphenyl)methanol

InChI

InChI=1S/C9H13NO/c1-2-7-4-3-5-8(6-11)9(7)10/h3-5,11H,2,6,10H2,1H3

InChI Key

GTXRRCNREJBIBH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CO)N

Origin of Product

United States

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